3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate is a synthetic compound with the chemical formula C26H35F3O4 and a molecular weight of approximately 468.55 g/mol. It is classified as a steroid derivative due to its structural features resembling those of natural steroids. This compound is notable for its trifluoromethyl group, which enhances its biological activity and stability.
3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate falls under the category of organofluorine compounds, characterized by the presence of fluorine atoms bonded to carbon . It is also classified as a steroid, specifically a derivative of pregnane, which is a core structure in many steroid hormones.
The synthesis of 3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate typically involves multi-step organic reactions. The general synthetic route includes:
The reactions are typically carried out under controlled conditions to optimize yields and minimize side reactions. Common techniques employed include refluxing in organic solvents, use of catalysts (like Lewis acids), and purification via chromatography.
The molecular structure of 3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate features a steroid backbone with specific substituents:
The compound's structural data can be represented in various formats including SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier). For example:
CCOC(=O)[C@]1(C)[C@]2(C)[C@@]3(C(=C(C=C(C(=C2C(=O)C(=C1C)C(=O)[C@@]1(O)C(=C(C=C2F)(F)F)(F)F)))))
The compound can participate in various chemical reactions typical for steroids:
Reactions involving this compound are often studied using spectroscopic methods (NMR, IR) to confirm structural integrity and purity post-synthesis.
The biological mechanism of action for 3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate primarily involves interaction with steroid hormone receptors.
Studies have shown that compounds with similar structures exhibit significant activity on androgen receptors, influencing anabolic effects and other hormonal actions .
Key physical properties include:
Chemical properties include:
Relevant data from suppliers indicate that handling should follow safety protocols due to potential toxicity associated with fluorinated compounds .
3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate has several applications in scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing the importance of synthetic steroids in both research and therapeutic contexts.
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5